molecular formula C17H18N2O3 B4503379 N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B4503379
M. Wt: 298.34 g/mol
InChI Key: ZZEKBJDYRAZNJN-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is an organic compound that features a complex structure with a furan ring, an indole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan ring and the methoxy group. The final step usually involves the formation of the amide bond.

    Indole Synthesis: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Methoxy Group Addition: The methoxy group can be added through a methylation reaction, where a hydroxyl group is converted to a methoxy group using methyl iodide and a base.

    Amide Bond Formation: The final step involves coupling the indole and furan derivatives through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide can be compared with other compounds that have similar structures or functional groups:

    N-(2-furylmethyl)-3-(1H-indol-1-yl)propanamide: Lacks the methoxy group, which could affect its reactivity and biological activity.

    N-(2-thienylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide: Contains a thiophene ring instead of a furan ring, which might alter its electronic properties and reactivity.

    N-(2-furylmethyl)-3-(4-hydroxy-1H-indol-1-yl)propanamide: Has a hydroxyl group instead of a methoxy group, which could influence its solubility and hydrogen bonding interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyindol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-16-6-2-5-15-14(16)7-9-19(15)10-8-17(20)18-12-13-4-3-11-22-13/h2-7,9,11H,8,10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEKBJDYRAZNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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